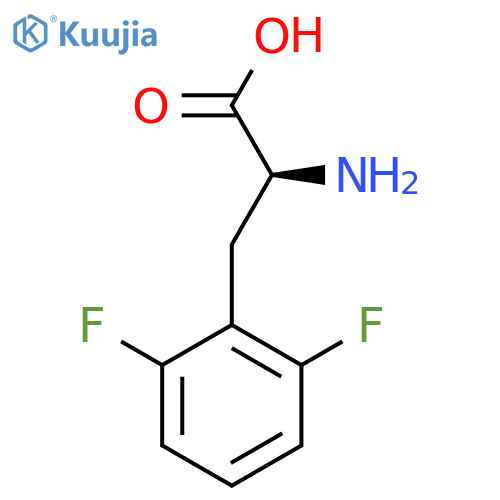Cas no 33787-05-2 (L-2,6-Difluorophenylalanine)

L-2,6-Difluorophenylalanine structure
商品名:L-2,6-Difluorophenylalanine
L-2,6-Difluorophenylalanine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,6-difluoro-phenyl)-propionic acid
- 2,6-DIFLUORO-DL-PHENYLALANINE
- 2,6-Difluoro-L-phenylalanine
- DL-2,6-DIFLUOROPHENYLALANINE
- L-Phenylalanine,2,6-difluoro-
- (S)-2,6-difluorophenylalanine
- 2(S)-2,6-difluorophenylalanine
- 2',6'-Difluoro-L-phenylalanine
- 2,6-DIFLUOROPHENYLALANINE
- H-2,6-DIFLUORO-PHE-OH HCL
- H-2,6-Difluoro-Phe-OH·HCl
- H-DL-Phe(2,6-F2)-OH
- H-Phe(2,6-F2)-OH
- L-2,6-DIFLUOROPHENYL-ALANINE
- L-Phenylalanine,2,6-difluoro
- AKOS016843196
- CS-0157174
- (2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid
- RFOVYDPRGDZBLJ-QMMMGPOBSA-N
- DTXSID70351995
- 2,6-difluoro phenylalanine
- MFCD00236245
- L-2,6-Difluorophenylalanine
- (S)-2-Amino-3-(2,6-difluorophenyl)propanoicacid
- SCHEMBL188588
- AS-37635
- 33787-05-2
- AC-6628
- d,l-2,6-difluorophenyl-alanine
-
- MDL: MFCD00061304
- インチ: 1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
- InChIKey: RFOVYDPRGDZBLJ-QMMMGPOBSA-N
- ほほえんだ: FC1C=CC=C(C=1C[C@@H](C(=O)O)N)F
計算された属性
- せいみつぶんしりょう: 201.06000
- どういたいしつりょう: 201.06
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- 密度みつど: 1.379
- ゆうかいてん: 256 °C
- ふってん: 301.1°Cat760mmHg
- フラッシュポイント: 135.9°C
- PSA: 63.32000
- LogP: 1.61950
L-2,6-Difluorophenylalanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:2-8 °C
L-2,6-Difluorophenylalanine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-2,6-Difluorophenylalanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227814-1g |
(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |
33787-05-2 | 95% | 1g |
¥525.00 | 2024-05-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932636-100mg |
(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |
33787-05-2 | 95% | 100mg |
¥126.00 | 2022-09-28 | |
| Fluorochem | 040530-1g |
L-2,6-Difluorophenyl-alanine |
33787-05-2 | 97% | 1g |
£78.00 | 2022-03-01 | |
| TRC | D451210-100mg |
L-2,6-Difluorophenylalanine |
33787-05-2 | 100mg |
$64.00 | 2023-05-18 | ||
| Alichem | A019117730-10g |
(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |
33787-05-2 | 95% | 10g |
$674.96 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932636-1g |
(S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid |
33787-05-2 | 95% | 1g |
¥472.50 | 2022-09-28 | |
| Fluorochem | 040530-5g |
L-2,6-Difluorophenyl-alanine |
33787-05-2 | 97% | 5g |
£239.00 | 2022-03-01 | |
| abcr | AB284425-5 g |
(S)-2-Amino-3-(2,6-difluoro-phenyl)-propionic acid, 97%; . |
33787-05-2 | 97% | 5g |
€800.80 | 2023-04-26 | |
| Chemenu | CM344315-1g |
(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid |
33787-05-2 | 95%+ | 1g |
$110 | 2022-06-11 | |
| Advanced ChemBlocks | O28708-1G |
2,6-Difluoro-L-phenylalanine |
33787-05-2 | 95% | 1G |
$180 | 2023-09-15 |
L-2,6-Difluorophenylalanine 関連文献
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
33787-05-2 (L-2,6-Difluorophenylalanine) 関連製品
- 97731-02-7((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 31105-91-6(H-Phe(3,5-DiF)-OH)
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-78-4(2-Fluoro-L-phenylalanine)
- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33787-05-2)L-2,6-Difluorophenylalanine

清らかである:99%
はかる:5g
価格 ($):381.0